4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Description

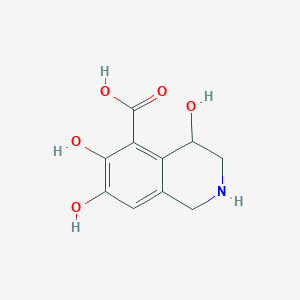

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (THIQ-5-COOH) is a polyhydroxylated tetrahydroisoquinoline derivative characterized by a fused bicyclic core structure with hydroxyl groups at positions 4, 6, and 7, and a carboxylic acid moiety at position 3. The hydroxyl groups confer high polarity, influencing solubility and hydrogen-bonding interactions, while the carboxylic acid group enhances its capacity for ionic interactions, making it a versatile scaffold for drug discovery .

Properties

CAS No. |

807262-08-4 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H11NO5/c12-5-1-4-2-11-3-6(13)7(4)8(9(5)14)10(15)16/h1,6,11-14H,2-3H2,(H,15,16) |

InChI Key |

GNBINJDCHBUMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C(=C(C=C2CN1)O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives using reducing agents such as tin and hydrochloric acid or sodium and ethanol . The reaction conditions typically involve refluxing the reactants in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives with different functional groups.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylic acid group play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between THIQ-5-COOH and related tetrahydroisoquinoline derivatives:

Positional Isomerism: Carboxylic Acid Placement

The position of the carboxylic acid group significantly impacts biological activity. For example:

- THIQ-5-COOH (target compound) has a carboxylic acid at position 5, enabling interactions with cationic residues in enzyme active sites.

- Tic (THIQ-3-COOH) is used in opioid peptides (e.g., TIPP) due to its C3-carboxylic acid, which stabilizes β-turn conformations critical for receptor binding .

- THIQ-6-COOH is utilized in β-hairpin peptidomimetics, where the C6-carboxylic acid facilitates hydrogen bonding with elastase active sites .

Substituent Effects: Hydroxyl vs. Methoxy/Halogen Groups

- Hydroxyl groups (THIQ-5-COOH): Increase polarity and water solubility, but may reduce metabolic stability due to susceptibility to glucuronidation.

- Methoxy groups (6,7-Dimethoxy-THIQ-1-COOH): Enhance lipophilicity and blood-brain barrier penetration, making them suitable for CNS-targeted alkaloids .

- Halogen substituents (5-Trifluoromethyl/5-Chloro-THIQ): Improve electrophilicity and metabolic resistance, often used in covalent inhibitor design .

Biological Activity

4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of THIQ is characterized by a tetrahydroisoquinoline core with three hydroxyl groups and a carboxylic acid functional group. Its molecular formula is , and it exhibits significant solubility in polar solvents due to its hydrophilic groups.

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives as anticancer agents. A series of substituted tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. For instance, one study reported a lead compound with an inhibition constant () of 5.2 µM against Bcl-2 protein . The compounds induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner.

| Compound | (µM) | Mechanism of Action |

|---|---|---|

| Lead Compound | 5.2 | Bcl-2 Inhibition |

| Compound 11t | - | Induces Apoptosis |

Neuroprotective Effects

THIQ has also been investigated for its neuroprotective properties. Isoquinoline alkaloids have shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant activities. The structural modifications in THIQ can enhance its ability to cross the blood-brain barrier and exert neuroprotective effects against oxidative stress .

Anti-inflammatory Activity

The anti-inflammatory potential of THIQ has been explored in various studies. Compounds derived from tetrahydroisoquinolines have been shown to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, suggesting their role in mitigating inflammatory responses . The inhibition of pro-inflammatory cytokines further supports their therapeutic potential in managing inflammatory diseases.

The biological activities of THIQ are attributed to several mechanisms:

- Inhibition of Apoptotic Proteins : By binding to Bcl-2 family proteins, THIQ derivatives can promote apoptosis in cancer cells.

- Antioxidant Activity : Hydroxyl groups in the THIQ structure contribute to its ability to scavenge free radicals and reduce oxidative stress.

- Modulation of Neurotransmitter Systems : THIQ influences neurotransmitter release and receptor activity, providing neuroprotective benefits.

Case Studies

- Cancer Cell Studies : A study involving Jurkat cells demonstrated that treatment with a specific THIQ derivative led to increased apoptosis rates compared to untreated controls. The activation of caspase pathways was confirmed through Western blot analysis.

- Animal Models : In vivo studies using rodent models of neurodegeneration showed that THIQ administration resulted in improved cognitive function and reduced markers of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.